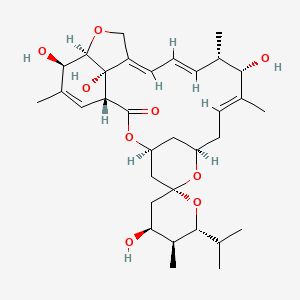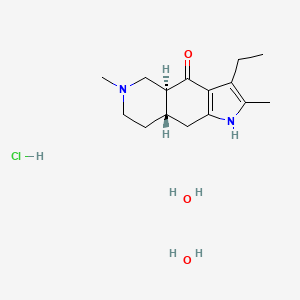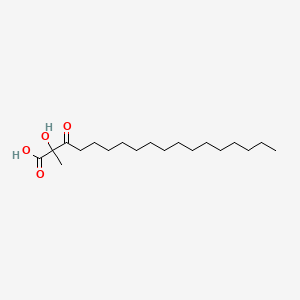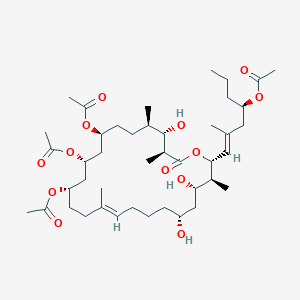
Pergolide(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pergolide(1+) is an ammonium ion resulting from the protonation of the piperidine nitrogen of pergolide. It is a conjugate acid of a pergolide.
Scientific Research Applications
Dopamine Agonist Properties
Pergolide is a potent dopamine agonist with activity at both D1 and D2 receptors, relevant in treating Parkinson's disease. Its efficacy at D1 receptors in vivo, particularly at doses activating D2 receptors, suggests a therapeutic potential that needs further exploration (Fuller & Clemens, 1991).
Neuroprotective Effects
Studies have identified that pergolide, independently of dopamine receptor stimulation, may protect SH-SY5Y neuroblastoma cells from oxidative stress-induced neurotoxicity. This effect occurs even when pergolide is added shortly before or during oxidative stress, indicating its potential as a neuroprotective agent (Uberti et al., 2002).
Treatment of Restless Legs Syndrome
Low doses of pergolide have shown efficacy in reducing symptoms of restless legs syndrome (RLS), with significant improvements in sleep quality and subjective well-being in patients. This was demonstrated in a randomized, double-blind, placebo-controlled crossover study, highlighting pergolide's utility in managing RLS (Wetter et al., 1999).
Applications in Tourette's Syndrome
In children with Tourette's syndrome, pergolide, acting as a mixed D1/D2/D3 dopamine agonist, has been effective in reducing tic severity. This was established through randomized, controlled trials, indicating pergolide's potential therapeutic benefit for Tourette's syndrome (Gilbert et al., 2000).
Pharmacokinetics and Drug Metabolism
Research on pergolide's physiologic disposition has shown that it is metabolized and eliminated through urine, feces, and breath, with its plasma activity not correlating well with its clinical effects. This information is crucial for understanding its pharmacokinetics and potential therapeutic applications (Rubin, Lemberger, & Dhahir, 1981).
properties
Product Name |
Pergolide(1+) |
|---|---|
Molecular Formula |
C19H27N2S+ |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
(6aR,9R,10aR)-9-(methylsulfanylmethyl)-7-propyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-7-ium |
InChI |
InChI=1S/C19H26N2S/c1-3-7-21-11-13(12-22-2)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3/p+1/t13-,16-,18-/m1/s1 |
InChI Key |
YEHCICAEULNIGD-MZMPZRCHSA-O |
Isomeric SMILES |
CCC[NH+]1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CSC |
Canonical SMILES |
CCC[NH+]1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



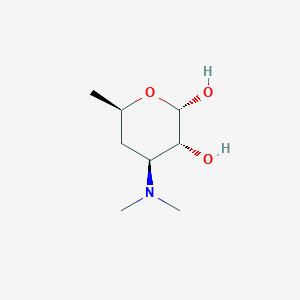
![1-[(2S,3S,9S,10R,12R,13S,14S)-2,3,12-trihydroxy-10,13-dimethyl-2,3,6,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1247041.png)
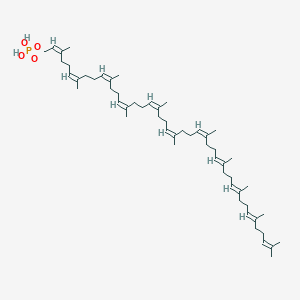
![N-{(E)-amino[(5-methyl-1,3-benzoxazol-2-yl)amino]methylidene}cyclopropanecarboxamide](/img/structure/B1247044.png)
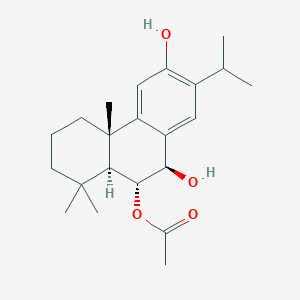
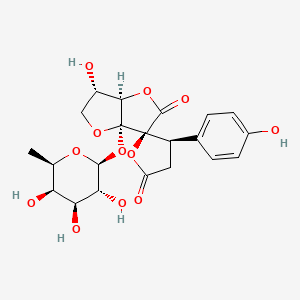

![(1S,2S,9R,17R)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one](/img/structure/B1247051.png)
